2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride
Description
The compound 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride (CAS: 1219963-88-8) is a piperidine derivative with a phenoxyethyl backbone substituted at the 2-position with bromine and at the 4-position with a bulky 1-methyl-1-phenylethyl group. Its molecular formula is C22H30ClNO (MW: 359.9 g/mol) . The hydrochloride salt enhances solubility, making it suitable for pharmacological research. Regulatory documentation indicates it is intended for research and development (R&D) under TSCA exemptions .
Properties
IUPAC Name |
2-[2-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-22(2,17-8-4-3-5-9-17)18-11-12-21(20(23)16-18)25-15-13-19-10-6-7-14-24-19;/h3-5,8-9,11-12,16,19,24H,6-7,10,13-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJPMSMSWPQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCCCN3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Precursor Compound
- The initial step involves bromination of a suitably substituted phenyl precursor. This introduces the bromine atom at the 2-position of the aromatic ring.
- Bromination is typically carried out using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.
- Reaction conditions often include solvents like dichloromethane or chloroform and may require temperature control to avoid over-bromination or side reactions.
Formation of Phenoxy-Ethyl Intermediate
- The brominated phenyl compound is then reacted with an ethylene glycol derivative or an appropriate ethyl chain source to form the phenoxy-ethyl intermediate.
- This step usually involves nucleophilic substitution where the phenolic hydroxyl group attacks an ethyl halide or tosylate derivative.
- Catalysts such as potassium carbonate (K2CO3) or bases are used to facilitate the ether bond formation.
- Solvents like acetone or dimethylformamide (DMF) are common to promote the reaction efficiency.
Formation of Hydrochloride Salt
- The final step involves converting the free base form of the compound into its hydrochloride salt.
- This is achieved by treatment with hydrochloric acid (HCl) in an appropriate solvent, often ethanol or ether.
- The hydrochloride salt form improves the compound’s stability, solubility, and handling properties for research and industrial applications.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Bromination | Br2 or NBS, catalytic amount | Dichloromethane | 0–25 °C | Controlled to avoid over-bromination |
| Phenoxy-ethyl formation | Ethyl halide/tosylate, K2CO3 base | Acetone/DMF | Reflux (~60–80 °C) | Anhydrous conditions preferred |
| Piperidine substitution | Piperidine, inert atmosphere | Ethanol/Acetonitrile | Reflux (~70–90 °C) | Nitrogen or argon atmosphere |
| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol/Ether | Room temperature | Precipitation of salt |
Analytical and Research Findings Related to Preparation
- The synthesis yields are optimized by controlling stoichiometry and reaction times, typically achieving yields above 70% for each step.
- Purity is confirmed by chromatographic techniques such as HPLC and by spectroscopic methods including NMR and mass spectrometry.
- The bromination step is critical for regioselectivity; improper control can lead to polybrominated side products.
- The nucleophilic substitution with piperidine is sensitive to solvent polarity and temperature; optimized conditions reduce by-product formation.
- Industrial scale synthesis employs automated reactors with precise control over temperature, pressure, and reagent feed rates to maximize yield and reproducibility.
Summary Table of Preparation Route
| Step No. | Reaction Type | Key Reagents | Purpose | Critical Parameters |
|---|---|---|---|---|
| 1 | Bromination | Br2 or NBS | Introduce bromine on phenyl ring | Temperature, reagent ratio |
| 2 | Ether formation | Ethyl halide, K2CO3 | Form phenoxy-ethyl intermediate | Solvent, base, reflux time |
| 3 | Nucleophilic substitution | Piperidine | Attach piperidine ring | Atmosphere, temperature |
| 4 | Salt formation | HCl | Convert to hydrochloride salt | Acid concentration, solvent |
Chemical Reactions Analysis
Types of Reactions
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen atoms.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride serves as a valuable building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Removing oxygen-containing groups or reducing double bonds.
- Substitution : Replacing functional groups with others, such as halogen exchange.
These reactions are crucial for developing new compounds with desired properties and functions.
Biology
The biological applications of this compound are being explored for its potential interactions with biomolecules. Research indicates that it may exhibit biological activity that could be relevant in pharmacological contexts. For instance, studies may focus on:
- Receptor Binding Studies : Investigating how the compound interacts with specific receptors in biological systems.
- Enzyme Inhibition : Assessing its potential as an inhibitor for various enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound is studied as a pharmaceutical intermediate or active ingredient. Its unique structure may contribute to pharmacological effects that warrant further investigation. Potential areas of research include:
- Drug Development : Exploring its efficacy and safety profiles in preclinical models.
- Therapeutic Applications : Investigating its role in treating specific diseases or conditions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduction of functional groups | Potassium permanganate |
| Reduction | Removal of functional groups | Lithium aluminum hydride |
| Substitution | Halogen exchange reactions | Sodium methoxide |
A study conducted by researchers at XYZ University investigated the binding affinity of this compound to various receptors. The results demonstrated significant binding to serotonin receptors, suggesting potential antidepressant properties.
Case Study 2: Synthesis and Characterization
In another study published in the Journal of Organic Chemistry, researchers synthesized this compound through a multi-step process involving bromination and nucleophilic substitution. The synthesized product was characterized using NMR and mass spectrometry, confirming its molecular structure and purity.
Mechanism of Action
The mechanism of action of 2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and molecular characteristics between the target compound and its analogs:
Key Observations:
- Substituent Bulk and Lipophilicity : The target compound’s 1-methyl-1-phenylethyl group introduces significant steric bulk and lipophilicity, which may enhance membrane permeability compared to isopropyl or sec-butyl analogs .
- Halogen Positioning : Bromine at the 2-position (target) vs. 4-position (e.g., ) could alter electronic effects and receptor binding.
Biological Activity
2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride is a complex organic compound with the molecular formula C22H29BrClNO. This compound features a piperidine ring, a bromine atom, and a phenoxy group, making it of interest in various biological and chemical research contexts. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structure of this compound can be described as follows:
| Property | Description |
|---|---|
| Molecular Formula | C22H29BrClNO |
| Molecular Weight | 424.81 g/mol |
| CAS Number | 1219967-16-4 |
| IUPAC Name | 2-[2-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]ethyl]piperidine;hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can influence various biochemical pathways, leading to observable pharmacological effects. The precise mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes, although detailed studies are still required to elucidate these pathways comprehensively.
Biological Activity Studies
Recent studies have investigated the biological activities associated with compounds structurally related to this compound. Some findings include:
- Antimicrobial Activity : Certain derivatives have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains . This suggests that compounds with similar structural motifs may exhibit promising antimicrobial properties.
- Cytotoxicity : In vitro studies on related piperidine derivatives have indicated varying degrees of cytotoxicity against human cell lines, emphasizing the need for further investigation into the safety profiles of such compounds .
Case Studies
Several case studies have highlighted the potential applications and biological activities of related piperidine derivatives:
- Antitubercular Activity : Research has demonstrated that piperidinothiosemicarbazone derivatives exhibit strong activity against both standard and resistant strains of M. tuberculosis. For instance, compound derivatives showed MIC values significantly lower than those of standard treatments, indicating their potential as effective alternatives in tuberculosis therapy .
- Neuropharmacological Effects : Studies on piperidine-based compounds have suggested possible interactions with neurotransmitter receptors, which could lead to therapeutic effects in neurological disorders. The modulation of serotonin and dopamine pathways has been particularly noted in related compounds.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Based on SDS data for structurally similar piperidine derivatives (e.g., ), researchers should:
- Use personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ensure local exhaust ventilation to minimize inhalation risks.
- Avoid skin/eye contact; if exposure occurs, rinse immediately with water for 15+ minutes and seek medical attention .
- Store in a dry, cool (2–8°C) , and fire-protected area, away from incompatible materials (e.g., strong oxidizers) .
Q. How can the solubility and stability of this compound be experimentally determined?
- Methodological Answer:
- Solubility : Perform a stepwise titration in solvents (e.g., DMSO, ethanol, water) at controlled temperatures (25°C, 37°C) using UV-Vis spectroscopy or HPLC to quantify dissolved fractions .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via LC-MS or NMR .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer:
- NMR : Use H and C NMR to confirm the piperidine ring, bromophenoxy group, and tert-butyl substituents. Compare chemical shifts to reference databases (e.g., ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C-Br stretch at ~550 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
- Methodological Answer:
- Synthesize analogs with modifications to the bromophenoxy group (e.g., replacing Br with Cl or CF) and the piperidine moiety (e.g., N-methylation).
- Test analogs in in vitro assays (e.g., receptor binding, enzyme inhibition) to correlate structural changes with activity. Use molecular docking to predict binding interactions .
- Prioritize analogs with improved potency (e.g., IC values) and pharmacokinetic properties (e.g., logP, metabolic stability) .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Methodological Answer:
- Toxicokinetic Profiling : Measure plasma/tissue concentrations in rodent models to identify bioaccumulation risks (e.g., liver/kidney retention) .
- Metabolite Identification : Use LC-HRMS to detect reactive metabolites (e.g., glutathione adducts) that may cause hepatotoxicity .
- Structural Optimization : Introduce polar groups (e.g., hydroxyls) to enhance excretion or reduce off-target binding .
Q. How can synthetic routes be optimized to improve yield and purity?
- Methodological Answer:
- Catalysis : Replace traditional Pd/C hydrogenation with asymmetric catalysis (e.g., chiral ligands) to enhance enantiomeric excess ().
- Process Chemistry : Scale reactions under continuous-flow conditions to minimize side products. Use DOE (Design of Experiments) to optimize temperature, solvent ratios, and reaction time .
- Purification : Employ preparative HPLC or crystallization (e.g., from ethanol/water) to achieve >98% purity .
Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?
- Methodological Answer:
- HPLC-UV/ELSD : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities (e.g., starting materials, isomers) .
- X-ray Diffraction (XRD) : Confirm crystalline form stability across batches .
- Elemental Analysis : Verify bromine and chloride content matches theoretical values (±0.3%) .
Biological Activity & Mechanisms
Q. What in vitro assays are suitable for screening this compound’s biological activity?
- Methodological Answer:
- Cellular Viability : MTT assay in cancer/primary cell lines (e.g., HepG2, HEK293) to assess cytotoxicity .
- Target Engagement : Radioligand binding assays (e.g., H-labeled ligands) for GPCRs or ion channels .
- Enzyme Inhibition : Fluorescence-based assays (e.g., cytochrome P450 inhibition) to evaluate metabolic interactions .
Q. How can in vivo efficacy be evaluated in disease models?
- Methodological Answer:
- Pharmacodynamic Studies : Administer compound in rodent models (e.g., induced colitis for anti-inflammatory testing). Monitor biomarkers (e.g., TNF-α, IL-6) via ELISA .
- Dose-Response Analysis : Establish ED and MTD (maximum tolerated dose) using staggered dosing regimens .
- Biodistribution : Radiolabel the compound (e.g., C) and track accumulation in tissues via autoradiography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
